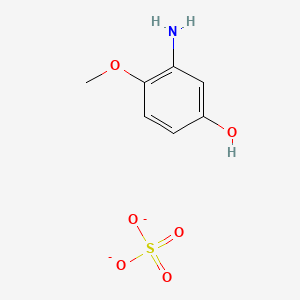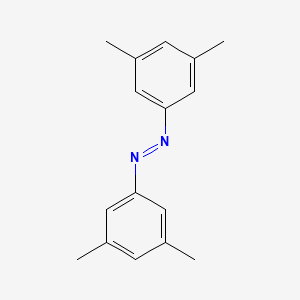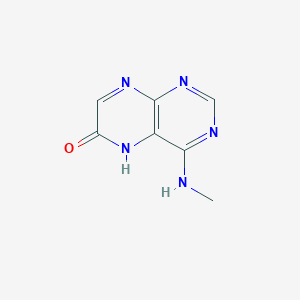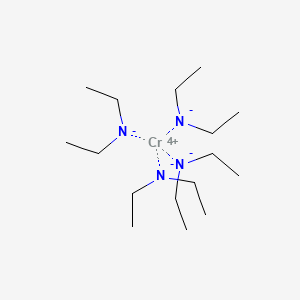
Chromium, tetrakis(diethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, tetrakis(diethylamino)- is an organometallic compound with the molecular formula C₁₆H₄₀CrN₄. It is a coordination complex where a central chromium atom is bonded to four diethylamino ligands.
準備方法
Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.
Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.
Major Products:
Oxidation: Oxidized chromium complexes with different ligands.
Substitution: New chromium complexes with substituted ligands.
科学的研究の応用
Chromium, tetrakis(diethylamino)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in catalysis and materials science for the development of new materials and catalysts.
作用機序
The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .
類似化合物との比較
- Chromium, tetrakis(dimethylamino)-
- Chromium, tetrakis(diisopropylamino)-
- Chromium, tetrakis(dibutylamino)-
Comparison: Chromium, tetrakis(diethylamino)- is unique due to the specific steric and electronic properties imparted by the diethylamino ligands. Compared to its dimethylamino and diisopropylamino counterparts, it offers a balance between steric hindrance and electronic donation, making it suitable for specific applications in catalysis and materials science .
特性
CAS番号 |
67938-78-7 |
|---|---|
分子式 |
C16H40CrN4 |
分子量 |
340.51 g/mol |
IUPAC名 |
chromium(4+);diethylazanide |
InChI |
InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChIキー |
ZTSVPMVCKFBYBS-UHFFFAOYSA-N |
正規SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
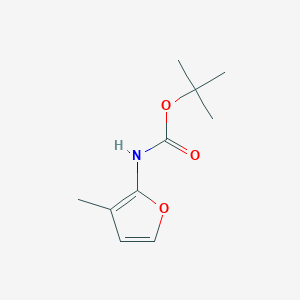
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
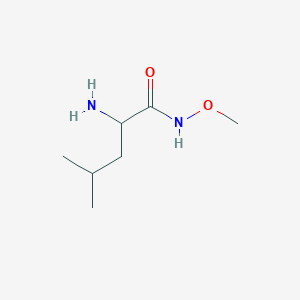
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
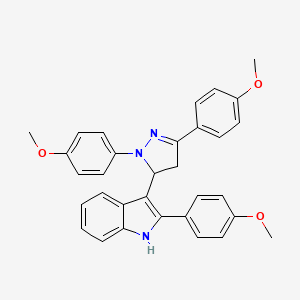
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
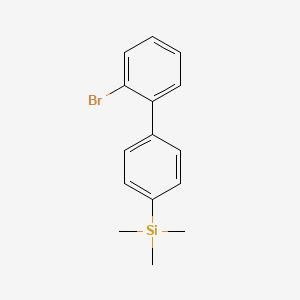

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
